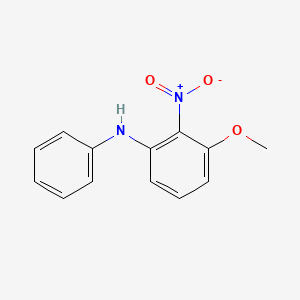

3-Methoxy-2-nitro-N-phenylaniline

Übersicht

Beschreibung

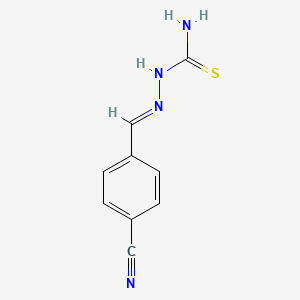

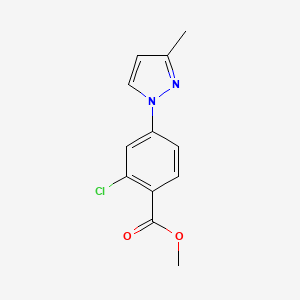

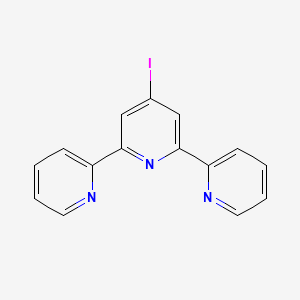

3-Methoxy-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C13H12N2O3 . It is a derivative of aniline, which is a very important class of nitrogen derivatives .

Synthesis Analysis

The synthesis of 3-Methoxy-2-nitro-N-phenylaniline can be achieved through various methods. One such method involves the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as a reaction medium . Another method involves the use of nucleophilic catalysts to speed up the reaction .Molecular Structure Analysis

The molecular weight of 3-Methoxy-2-nitro-N-phenylaniline is 244.25 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds like 3-Methoxy-2-nitro-N-phenylaniline can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Wissenschaftliche Forschungsanwendungen

Solubility and Physical Properties

- Solubilities in Organic Solvents: The solubilities of derivatives of 3-Methoxy-2-nitro-N-phenylaniline in organic solvents like methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane have been studied. These solubility properties are crucial for its applications in chemical synthesis and pharmaceutical formulations (Jia Yinxia et al., 2012).

Chemical Synthesis and Characterization

- Corrosion Inhibition Studies: Derivatives of 3-Methoxy-2-nitro-N-phenylaniline have been investigated for their role in inhibiting corrosion, particularly in acidic environments. This aspect is important in industrial applications where metal corrosion can be a significant issue (Ankush Mishra et al., 2018).

- Spin-State Switching in Fe(III) Complexes: The effects of methoxy and nitro groups on spin crossover behavior in Fe(III) complexes have been explored, demonstrating the influence of these substituents on the transition temperatures, which is vital for designing molecular magnetic materials (B. Dey et al., 2022).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Methoxy-2-nitro-N-phenylaniline are not mentioned in the search results, it is known that phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, innovative synthetic methods and potential biological activities of such compounds could be areas of future research .

Eigenschaften

IUPAC Name |

3-methoxy-2-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-12-9-5-8-11(13(12)15(16)17)14-10-6-3-2-4-7-10/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWDRWLGRAVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-nitro-N-phenylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

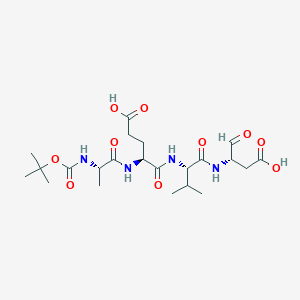

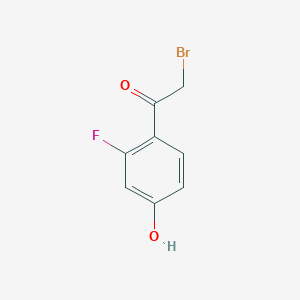

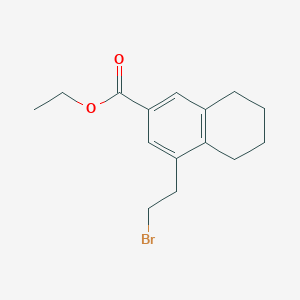

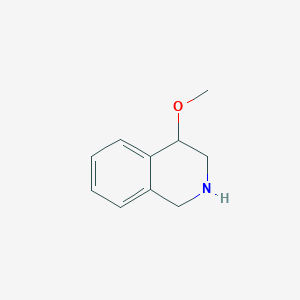

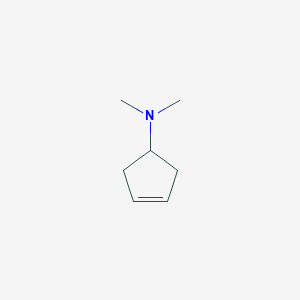

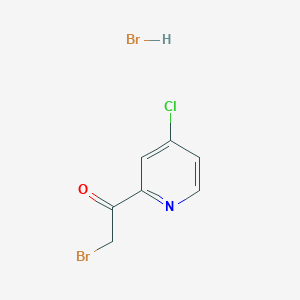

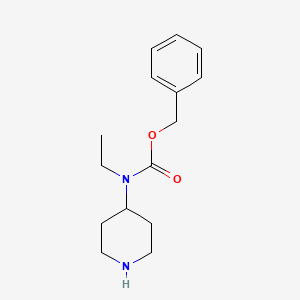

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)

![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)

![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)